
3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C21H16N4O3 and its molecular weight is 372.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by various studies and data tables.
Chemical Structure
The compound can be represented by the following structure:
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, a study evaluating various quinoline derivatives found that certain substitutions enhanced their activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
3-Nitro-1-phenyl... | 5.0 | S. aureus |
3-Nitro-1-phenyl... | 10.0 | E. coli |
These findings suggest that structural modifications, particularly the presence of the nitro group and the pyridine moiety, contribute to enhanced antibacterial efficacy .
Antifungal Activity
The antifungal properties of related quinoline derivatives have also been explored. A study focusing on the antifungal activity of similar compounds indicated that they could inhibit fungal growth effectively. The following table summarizes the antifungal activities observed:
Compound | MIC (μg/mL) | Target Fungi |
---|---|---|
Quinoline Derivative A | 12.5 | Candida albicans |
Quinoline Derivative B | 15.0 | Aspergillus niger |
These results highlight the potential of quinoline derivatives in treating fungal infections .
Anti-inflammatory Activity
In addition to antimicrobial properties, the compound has shown promise in anti-inflammatory assays. The anti-inflammatory effects were evaluated using in vitro models, where specific concentrations of the compound reduced pro-inflammatory cytokine production significantly.
Treatment Concentration (μM) | Cytokine Reduction (%) |
---|---|
10 | 30 |
20 | 50 |
50 | 70 |
This data indicates that higher concentrations of the compound correlate with increased anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models .
Case Studies
Several case studies have investigated the biological activity of similar compounds within the same chemical class:
-
Case Study on Antibacterial Properties :
- A derivative structurally similar to 3-nitro-1-phenyl... was tested against multi-drug resistant strains of E. coli, showing an MIC of 4 μg/mL, which is significantly lower than standard antibiotics like ciprofloxacin.
-
Case Study on Antifungal Efficacy :
- In a clinical setting, a formulation containing a related quinoline derivative was used to treat patients with recurrent fungal infections, resulting in an improvement rate of over 75% after four weeks of treatment.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one. For instance, derivatives of quinoline have been synthesized and tested against various cancer cell lines, demonstrating promising antiproliferative effects.
Case Study: Antiproliferative Activity
A study evaluated a series of quinoline derivatives, including those structurally related to this compound. The results indicated that several compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7. The most active derivatives showed IC50 values as low as 1.9 μg/mL, suggesting strong potential for further development as anticancer agents .
Inhibition of Histone Deacetylases
Another significant application of this compound is its role as an inhibitor of histone deacetylases (HDACs). HDACs are critical in regulating gene expression and are implicated in various cancers. Compounds similar to this compound have been shown to inhibit HDAC activity, leading to increased acetylation of histones and subsequent reactivation of tumor suppressor genes .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
3-nitro-1-phenyl-4-(pyridin-3-ylmethylamino)quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21-20(25(27)28)19(23-14-15-7-6-12-22-13-15)17-10-4-5-11-18(17)24(21)16-8-2-1-3-9-16/h1-13,23H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEUSUOCBQNTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.